molecular formula C16H11F3N2OS B2628612 2-((naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 899990-85-3

2-((naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B2628612
CAS No.: 899990-85-3
M. Wt: 336.33
InChI Key: DFVBOFWGIVJVMO-UHFFFAOYSA-N
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Description

2-((Naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a naphthalen-1-ylmethylthio group and a trifluoromethyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalen-1-ylmethylthiol and 6-(trifluoromethyl)pyrimidin-4(3H)-one.

    Formation of Intermediate: The naphthalen-1-ylmethylthiol is reacted with a suitable reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 6-(trifluoromethyl)pyrimidin-4(3H)-one under specific reaction conditions, such as the presence of a base and a solvent, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((Naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidinones.

Scientific Research Applications

2-((Naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-((Naphthalen-1-ylmethyl)thio)-4(3H)-pyrimidinone: Similar structure but lacks the trifluoromethyl group.

    6-(Trifluoromethyl)pyrimidin-4(3H)-one: Similar structure but lacks the naphthalen-1-ylmethylthio group.

    2-((Phenylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one: Similar structure but has a phenylmethylthio group instead of a naphthalen-1-ylmethylthio group.

Uniqueness

The presence of both the naphthalen-1-ylmethylthio group and the trifluoromethyl group in 2-((naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one imparts unique chemical properties, such as increased lipophilicity and potential for diverse biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c17-16(18,19)13-8-14(22)21-15(20-13)23-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVBOFWGIVJVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC(=CC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326580
Record name 2-(naphthalen-1-ylmethylsulfanyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899990-85-3
Record name 2-(naphthalen-1-ylmethylsulfanyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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